molecular formula C23H15ClN4O3 B2509041 2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one CAS No. 1291869-01-6

2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one

Cat. No. B2509041
CAS RN: 1291869-01-6
M. Wt: 430.85
InChI Key: YOZKHVLRACLLJU-UHFFFAOYSA-N
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Description

The compound "2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one" is a heterocyclic compound that appears to be related to a class of compounds with potential biological activities. The related compounds have been synthesized and characterized for their potential as lipase and α-glucosidase inhibitors, as well as for their anticancer and antimicrobial properties .

Synthesis Analysis

The synthesis of related heterocyclic compounds often begins with a starting compound, such as 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, which undergoes further chemical transformations to yield a variety of derivatives . These processes include cyclization, aminomethylation, and the use of different reagents to introduce various functional groups, leading to the formation of compounds with the desired biological activities . The synthesis routes are carefully designed to ensure the introduction of specific substituents that may contribute to the biological activity of the final compounds.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various spectroscopic techniques, including infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), elemental analysis, and mass spectrometry . These methods provide detailed information about the molecular framework and the nature of the substituents attached to the core heterocyclic structure.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically based on the reactivity of the functional groups present in the starting materials. For instance, thiosemicarbazides can be cyclized in the presence of a base like NaOH to form triazole-thiones . Similarly, aminomethylation reactions involve the addition of formaldehyde and N-methyl/phenylpiperazine to introduce Mannich bases into the structure . These reactions are crucial for creating compounds with the potential for biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting points, and stability, are influenced by their molecular structures. The introduction of specific functional groups can enhance the lipophilicity or hydrophilicity of the compounds, which in turn can affect their biological activity and pharmacokinetic properties. The antimicrobial and anticancer activities of these compounds are evaluated through biological assays, which provide insights into their potential therapeutic applications .

Scientific Research Applications

Antimicrobial Activities

Research has indicated that derivatives of 1,2,4-oxadiazol, such as 2-(4-Chlorophenyl)-4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one, possess significant antimicrobial properties. Studies have shown that these compounds exhibit antimicrobial activity against various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents (El-Hashash et al., 2012); (Sridhara et al., 2010).

Nematocidal Activity

Novel 1,2,4-oxadiazole derivatives, which include this specific compound, have been evaluated for their nematocidal activities. Certain derivatives have shown promising results against nematodes like Bursaphelenchus xylophilus, suggesting potential applications in pest control (Liu et al., 2022).

Antioxidant Properties

Some 1,2,4-oxadiazol derivatives have demonstrated notable antioxidant activities. This suggests a potential role in combating oxidative stress-related disorders (Mallesha et al., 2014).

Anticancer Activities

Compounds with the 1,2,4-oxadiazol structure, similar to 2-(4-Chlorophenyl)-4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one, have been explored for their anticancer properties. These derivatives have shown activity against various cancer cell lines, indicating potential for use in cancer therapy (Kumar et al., 2019).

Lipase and α-Glucosidase Inhibition

Some synthesized compounds from this category have been screened for their lipase and α-glucosidase inhibition properties, indicating potential for treating conditions like obesity and diabetes (Bekircan et al., 2015).

Anti-Inflammatory Evaluation

These compounds have also been evaluated for their anti-inflammatory activities, with some showing comparable results to standard drugs like indomethacin (Abd Alla et al., 2010).

properties

IUPAC Name

2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN4O3/c1-30-17-6-4-5-14(13-17)21-25-22(31-27-21)20-18-7-2-3-8-19(18)23(29)28(26-20)16-11-9-15(24)10-12-16/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZKHVLRACLLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one

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